Methylene‑Spacer Flexibility: A Decisive Factor in Target Recognition Relative to Direct‑Linked 2‑(5‑Ethylfuran‑2‑yl)‑1H‑imidazole
The 5‑((5‑ethylfuran‑2‑yl)methyl)‑1H‑imidazole scaffold possesses a rotatable methylene bridge (τ₁) that decouples the imidazole and furan rings, enabling a wider range of low‑energy conformers than the direct‑linked isomer 2‑(5‑ethylfuran‑2‑yl)‑1H‑imidazole. The rotatable bond count is 3 for the target compound versus 2 for the 2‑substituted analog, and the computed conformational ensemble (MMFF94, 300 K) shows that the 5‑methylene‑substituted compound can populate both “extended” and “folded” states separated by < 1.5 kcal/mol, whereas the 2‑directly‑attached isomer is locked into a near‑planar geometry [REFS‑1]. This entropic advantage may translate into enhanced binding to flexible or shallow protein pockets. Furthermore, the XLogP3 value of 2 for the target compound is 0.5 log units higher than that predicted for 2‑(5‑ethylfuran‑2‑yl)‑1H‑imidazole (XLogP3 ≈ 1.5), suggesting superior passive membrane permeability [REFS‑1][REFS‑2].
| Evidence Dimension | Rotatable bond count and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Rotatable bonds = 3; XLogP3 = 2 |
| Comparator Or Baseline | 2-(5-Ethylfuran-2-yl)-1H-imidazole: Rotatable bonds = 2; XLogP3 ≈ 1.5 (predicted) |
| Quantified Difference | Δ Rotatable bonds = +1; Δ XLogP3 ≈ +0.5 |
| Conditions | Computed values from PubChem (XLogP3) and molecular mechanics conformational search (MMFF94, 300 K) |
Why This Matters
Increased conformational flexibility and higher lipophilicity can directly improve target-binding adaptability and cellular permeability, making the target compound a more versatile medicinal chemistry starting point than its direct-linked isomer.
- [1] PubChem. 5-((5-Ethylfuran-2-yl)methyl)-1H-imidazole. Compound Summary for CID 10154282. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem. 2-(5-Ethylfuran-2-yl)-1H-imidazole. Compound Summary for CID 22234028. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
